molecular formula C5H9NO B3144678 (S)-3-Methylpyrrolidin-2-one CAS No. 55709-17-6

(S)-3-Methylpyrrolidin-2-one

Cat. No. B3144678
CAS RN: 55709-17-6
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-BYPYZUCNSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the reactants, products, conditions, and catalysts of the reaction .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, density, solubility, and specific heat capacity. Chemical properties include reactivity, flammability, and oxidation states .

Scientific Research Applications

Quantum Chemical Calculations

(S)-3-Methylpyrrolidin-2-one has been used in quantum chemical calculations to understand the rotatory strengths of compounds containing a peptide group. The nonplanarity of the pyrrolidone ring in these compounds contributes significantly to their circular dichroism (CD) properties, which are essential in studying molecular structures and interactions (Volosov, Zubkov, & Birshtein, 1975).

Organic Synthesis

N-methylpyrrolidin-2-one hydrotribromide, a derivative of (S)-3-Methylpyrrolidin-2-one, is a valuable reagent in organic synthesis. It is used in bromination, oxidation, and epoxide ring-opening reactions of various organic compounds. Its environmentally friendly character enhances its applicability in modern organic synthesis (Jain & Sain, 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of (S)-3-Methylpyrrolidin-2-one, like ABT-888, have been developed as potent inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme critical in cancer treatment. This compound has shown efficacy in various cancer models and is undergoing clinical trials (Penning et al., 2009).

Phase Equilibria Studies

(S)-3-Methylpyrrolidin-2-one has been studied in the context of phase equilibria, particularly in the formation of solid-liquid complexes. These studies are crucial in understanding the physicochemical properties of various molecular mixtures (Bugajewski & Bylicki, 1989; 1991).

Catalysis

It has also been used in catalytic processes, such as in the hydrogenation of tertiary amides, demonstrating the efficiency of bimetallic Pt/Re-based catalysts at low temperatures and pressures. This application is significant in industrial chemistry, particularly in the transformation of complex organic compounds (Burch et al., 2011).

Safety And Hazards

Safety and hazards involve understanding the risks associated with handling and disposing of the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions involve predicting or proposing future research or applications of the compound. This could be based on current trends in the field or gaps in the current knowledge .

properties

IUPAC Name

(3S)-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWQPKHSMJWPL-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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